molecular formula C20H27ClO3 B2639245 Oxyguno CAS No. 14935-61-6

Oxyguno

Cat. No.: B2639245
CAS No.: 14935-61-6
M. Wt: 350.88
InChI Key: KGJMMWHIKVCYNV-UYLDGEFQSA-N
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Description

Oxyguno, also known as 4-chloro-17α-methyl-etioallochol-4-ene-17β-ol-3,11-dione, is a synthetic anabolic compound. It is known for its high anabolic to androgenic ratio, making it a potent agent for muscle growth with relatively fewer androgenic side effects. This compound is often compared to other anabolic agents due to its unique properties and effectiveness in promoting muscle hypertrophy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxyguno involves multiple steps, starting from basic steroidal structures. The key steps include:

    Halogenation: Introduction of a chlorine atom at the 4th position of the steroid nucleus.

    Methylation: Addition of a methyl group at the 17th position.

    Oxidation and Reduction: These steps are crucial for forming the ketone and alcohol groups at the 3rd and 17th positions, respectively.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process ensures high purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Oxyguno undergoes several types of chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes back to alcohols.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, and other organic solvents.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further modified for specific applications.

Scientific Research Applications

Oxyguno has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of steroidal chemistry and synthetic pathways.

    Biology: Investigated for its effects on muscle cells and anabolic pathways.

    Medicine: Explored for potential therapeutic uses in muscle wasting diseases and other conditions requiring anabolic support.

    Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.

Mechanism of Action

Oxyguno exerts its effects by binding to androgen receptors in muscle cells, promoting protein synthesis and muscle growth. The molecular targets include:

    Androgen Receptors: Activation leads to increased transcription of genes involved in muscle growth.

    Anabolic Pathways: Enhancement of pathways that promote muscle hypertrophy and repair.

Comparison with Similar Compounds

Similar Compounds

    H-drol (4-chloro-17a-methyl-androst-1,4-diene-3-17b-diol): Similar in structure but with a lower anabolic to androgenic ratio.

    Furaguno (Furazadrol): Another anabolic agent with different chemical modifications.

Uniqueness

Oxyguno is unique due to its high anabolic to androgenic ratio, making it more effective in promoting muscle growth with fewer side effects compared to similar compounds. Its specific chemical structure allows for targeted anabolic effects, distinguishing it from other anabolic agents.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClO3/c1-18-8-7-14(22)17(21)13(18)5-4-11-12-6-9-20(3,24)19(12,2)10-15(23)16(11)18/h11-12,16,24H,4-10H2,1-3H3/t11-,12-,16+,18-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJMMWHIKVCYNV-UYLDGEFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017249
Record name 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14935-61-6
Record name 4-Chloro-17β-hydroxy-17-methylandrost-4-ene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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